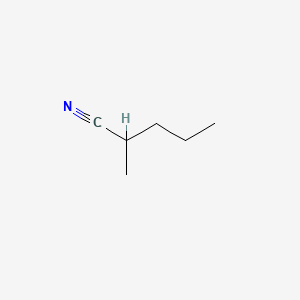

Pentanenitrile, 2-methyl-

説明

Evolution of Nitrile Chemistry Research

Nitriles are organic compounds characterized by a -C≡N functional group. wikipedia.org The history of nitrile chemistry dates back to 1782, with the first synthesis of hydrogen cyanide, a simple nitrile, by Carl Wilhelm Scheele. wikipedia.orgaureliaglovescanada.com Throughout the 19th century, other nitriles like benzonitrile (B105546) (1832) and propionitrile (B127096) (1834) were synthesized. wikipedia.org A significant milestone was the development of nitrile rubber in 1934 by Erich Konrad and Eduard Tschunkur. aureliaglovescanada.com This synthetic rubber, a copolymer of acrylonitrile (B1666552) and butadiene, gained prominence for its resistance to oil and grease, especially during a shortage of natural rubber. aureliaglovescanada.comwikipedia.org The applications of nitriles are diverse, ranging from solvents and intermediates in the synthesis of pharmaceuticals and agrochemicals to the production of materials like nitrile gloves. wikipedia.orgnumberanalytics.com

Academic Significance of Branched Alkyl Nitriles in Synthetic Chemistry

Branched alkyl nitriles, such as 2-methylpentanenitrile, hold particular importance in synthetic chemistry. Their branched structure influences their physical properties, such as boiling point and solubility, compared to their straight-chain counterparts. This structural feature can also impact their chemical reactivity. smolecule.com These compounds serve as versatile building blocks in organic synthesis. lookchem.com The nitrile group can be converted into various other functional groups, including amines, carboxylic acids, and ketones, making them valuable intermediates in the creation of more complex molecules. The introduction of branching in the alkyl chain can be crucial for the synthesis of specific target molecules with defined stereochemistry and biological activity.

Historical Development of Synthetic Routes to 2-Methylpentanenitrile

Historically, the synthesis of aliphatic nitriles has been achieved through various methods. One of the most common is the nucleophilic substitution of alkyl halides with cyanide salts. pearson.com This method involves the reaction of an appropriate alkyl halide with a cyanide source, such as sodium or potassium cyanide.

Specific synthetic routes to 2-methylpentanenitrile include:

From 2-methyl-1-bromobutane: The reaction of 2-methyl-1-bromobutane with sodium cyanide in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) can yield 2-methylpentanenitrile.

From 2-methylpentanoic acid: The conversion of the carboxylic acid to the corresponding amide, followed by dehydration using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), is a well-established method for nitrile synthesis. wikipedia.org

Via Grignard Reagents: The reaction of a Grignard reagent, such as propylmagnesium bromide, with an appropriate electrophile containing a cyano group can also lead to the formation of 2-methylpentanenitrile.

Overview of Key Research Areas for 2-Methylpentanenitrile

Current research on 2-methylpentanenitrile and related branched nitriles is focused on several key areas:

Organic Synthesis: It continues to be used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. smolecule.comlookchem.com Its unique structure makes it a valuable precursor for creating complex molecular architectures.

Material Science: There is interest in the use of nitrile derivatives in the development of new materials. For instance, some research has explored the potential of isobutyl cyanide derivatives in forming ionic liquids. smolecule.com

Medicinal Chemistry: While extensive research is not available, the structural motifs present in 2-methylpentanenitrile derivatives suggest potential applications in the development of new therapeutic agents. smolecule.com For example, other functionalized pentanenitrile derivatives have been investigated for their potential biological activities. ontosight.ai

Properties of Pentanenitrile, 2-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N |

| Molecular Weight | 97.16 g/mol nih.gov |

| CAS Number | 6339-13-5 nih.gov |

| Boiling Point | 147.15°C lookchem.com |

| Density | 0.7890 g/cm³ lookchem.com |

| Flash Point | 46°C lookchem.com |

| Refractive Index | 1.3979 lookchem.com |

Spectroscopic Data of Pentanenitrile, 2-methyl-

| Technique | Data |

|---|---|

| Infrared (IR) Spectroscopy | The IR spectrum would show a characteristic sharp absorption band for the C≡N stretch, typically in the range of 2260-2220 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra would provide detailed information about the structure, showing distinct signals for the different hydrogen and carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) at m/z = 97, corresponding to the molecular weight of the compound. Fragmentation patterns would provide further structural information. |

Structure

3D Structure

特性

IUPAC Name |

2-methylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-3-4-6(2)5-7/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBWGXDQIOWTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284671 | |

| Record name | Pentanenitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-13-5, 876295-65-7 | |

| Record name | Pentanenitrile, 2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanenitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Methylpentanenitrile

Nucleophilic Reactions Involving the α-Carbon of 2-Methylpentanenitrile

The α-carbon of 2-methylpentanenitrile is a key center for nucleophilic reactions, owing to the activating effect of the adjacent nitrile group. This activation allows for deprotonation and the subsequent participation of the resulting anion in various synthetic transformations.

Deprotonation and Anion Chemistry of 2-Methylpentanenitrile

The proton on the α-carbon of 2-methylpentanenitrile can be abstracted by a strong base to form a resonance-stabilized carbanion, often referred to as a nitrile-stabilized anion or an enolate equivalent. The choice of base is crucial to effectively generate the anion without promoting side reactions. Common strong bases used for this purpose include lithium diisopropylamide (LDA), sodium amide (NaNH₂), and sodium hydride (NaH).

The resulting anion is a potent nucleophile, with the negative charge delocalized between the α-carbon and the nitrogen atom of the nitrile group. This delocalization contributes to the stability of the anion. The geometry of the nitrile anion is thought to be nearly planar, which can have implications for the stereochemical outcome of its subsequent reactions. The reactivity of the anion is influenced by factors such as the counterion, solvent, and temperature.

Michael Additions and Alkylations with 2-Methylpentanenitrile Enolates/Anions

The nucleophilic anion generated from 2-methylpentanenitrile is a versatile intermediate for the formation of new carbon-carbon bonds through Michael additions and alkylation reactions.

Michael Additions: In a Michael reaction, the 2-methylpentanenitrile anion acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound or other Michael acceptor in a conjugate fashion (1,4-addition). This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds or their nitrile analogues. The reaction is typically carried out by first forming the anion with a strong base and then introducing the Michael acceptor.

Alkylation Reactions: The 2-methylpentanenitrile anion can also undergo alkylation when treated with alkyl halides. This SN2 reaction results in the formation of a new carbon-carbon bond at the α-position, leading to the synthesis of more complex substituted nitriles. The success of the alkylation depends on the nature of the alkylating agent, with primary and some secondary alkyl halides generally giving the best results.

| Reactant 1 (Anion Source) | Reactant 2 (Electrophile) | Product | Reaction Type |

| 2-Methylpentanenitrile | α,β-Unsaturated Ketone | γ-Ketonitrile | Michael Addition |

| 2-Methylpentanenitrile | Alkyl Halide | α-Substituted Nitrile | Alkylation |

Reactions at the Nitrile Functionality

The nitrile group of 2-methylpentanenitrile is a versatile functional group that can be transformed into a variety of other functionalities, including amines, aldehydes, amides, and carboxylic acids.

Reductions of 2-Methylpentanenitrile to Amines and Aldehydes

The carbon-nitrogen triple bond in 2-methylpentanenitrile can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Complete reduction of the nitrile group yields a primary amine, 2-methylpentan-1-amine. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents like Raney nickel or platinum oxide under a hydrogen atmosphere.

Partial Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde, 2-methylpentanal, is also possible. This requires milder reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this selective reduction.

| Starting Material | Product | Reagent(s) |

| 2-Methylpentanenitrile | 2-Methylpentan-1-amine | LiAlH₄ or H₂/Catalyst |

| 2-Methylpentanenitrile | 2-Methylpentanal | DIBAL-H, then H₃O⁺ |

Hydrolysis and Amidation Reactions of 2-Methylpentanenitrile

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide.

Hydrolysis to Carboxylic Acid: Heating 2-methylpentanenitrile with aqueous acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH or KOH) results in the hydrolysis of the nitrile to 2-methylpentanoic acid. The reaction proceeds through an intermediate amide, which is further hydrolyzed under the reaction conditions.

Hydrolysis to Amide: The hydrolysis can be stopped at the amide stage (2-methylpentanamide) by using milder reaction conditions, such as controlled hydration with certain catalysts or reagents.

| Starting Material | Product | Conditions |

| 2-Methylpentanenitrile | 2-Methylpentanoic acid | H₃O⁺ or OH⁻, heat |

| 2-Methylpentanenitrile | 2-Methylpentanamide | Mild hydration conditions |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group of 2-methylpentanenitrile can participate as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles such as azides and nitrile oxides. These reactions lead to the formation of five-membered heterocyclic rings. For instance, the reaction with an azide would yield a tetrazole derivative, while reaction with a nitrile oxide would produce an oxadiazole. These reactions are valuable for the synthesis of various heterocyclic compounds.

Transition Metal-Mediated Reactions Utilizing 2-Methylpentanenitrile

The nitrile group in 2-methylpentanenitrile can interact with transition metals in several ways, functioning as a ligand, a substrate, or even as a solvent that influences the course of a reaction. Transition metal catalysis offers powerful methods for forming new chemical bonds and functionalizing organic molecules. nih.govresearchgate.netmdpi.com

One of the most significant industrial applications of transition metal catalysis involving nitriles is hydroformylation. rsc.orgresearchgate.netnih.govmdpi.comrsc.org In this process, an alkene is treated with carbon monoxide and hydrogen in the presence of a transition metal catalyst, typically rhodium or cobalt, to produce an aldehyde. While 2-methylpentanenitrile is not the primary reactant, inert solvents with similar properties are often used in these reactions. The nitrile's polarity and coordinating ability can influence the catalyst's activity and selectivity.

For instance, in the rhodium-catalyzed hydroformylation of an alkene like 1-pentene, using a solvent such as 2-methylpentanenitrile could modulate the catalyst's coordination sphere, thereby affecting the ratio of linear to branched aldehyde products. The general mechanism for rhodium-catalyzed hydroformylation involves the following key steps:

Ligand dissociation from the rhodium precursor.

Oxidative addition of hydrogen.

Coordination of the alkene.

Migratory insertion of the alkene into the rhodium-hydride bond.

Coordination of carbon monoxide.

Migratory insertion of the carbonyl group.

Reductive elimination of the aldehyde product, regenerating the catalyst.

Another important class of transition metal-mediated reactions is the palladium-catalyzed cyanation of aryl halides. nih.govrsc.orgnih.govresearchgate.netresearchgate.net While typically a cyanide salt is used as the cyanide source, the nitrile group itself can be involved in related transformations. For example, ruthenium pincer complexes have been shown to catalyze the α-alkylation of arylmethyl nitriles with alcohols via a "borrowing hydrogen" mechanism. researchgate.net This process involves the temporary removal of hydrogen from the alcohol to form an aldehyde, which then reacts with the enolate of the nitrile, followed by the return of the hydrogen to complete the catalytic cycle. Although this has been demonstrated with arylmethyl nitriles, the fundamental steps could be applicable to alkyl nitriles under suitable conditions.

The following table provides a representative example of a transition metal-catalyzed reaction where an alkyl nitrile could be utilized as a solvent.

Table 2: Representative Rhodium-Catalyzed Hydroformylation in an Alkyl Nitrile Solvent

| Alkene | Catalyst | Solvent | Product(s) | Typical Yield (%) |

|---|---|---|---|---|

| 1-Pentene | RhH(CO)(PPh₃)₃ | 2-Methylpentanenitrile | Hexanal and 2-Methylpentanal | >95 |

Theoretical and Computational Studies of 2 Methylpentanenitrile

Quantum Chemical Calculations on 2-Methylpentanenitrile Conformations and Isomers

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. Methods like Ab Initio and Density Functional Theory (DFT) are used to solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the energies and properties of different molecular arrangements.

Ab Initio and DFT Studies on Energy Minima

Ab Initio and DFT methods are employed to locate and characterize the stable conformations (energy minima) of 2-methylpentanenitrile. These calculations optimize the molecular geometry to find the lowest energy arrangement of atoms.

Ab Initio Methods: These calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. They provide a rigorous way to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT): DFT is a popular method that calculates the electronic energy based on the molecule's electron density. Functionals like B3LYP, combined with basis sets such as 6-311++G**, are often used to explore potential energy surfaces and identify stable isomers and conformers.

For 2-methylpentanenitrile, theoretical studies would identify various rotational isomers (rotamers) arising from rotation around the C-C single bonds. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of 2-Methylpentanenitrile Conformers This table is illustrative of typical data obtained from quantum chemical calculations and is not based on published results for this specific molecule.

| Conformer | Method/Basis Set | Relative Energy (kJ/mol) |

|---|---|---|

| Anti | DFT/B3LYP/6-31G | 0.00 |

| Gauche 1 | DFT/B3LYP/6-31G | 3.5 |

| Gauche 2 | DFT/B3LYP/6-31G* | 4.2 |

Conformational Analysis of 2-Methylpentanenitrile in Different Environments

The stability of molecular conformations can be influenced by the surrounding environment, such as a solvent. Computational models can simulate these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. By performing conformational analysis with PCM, researchers can predict how the relative energies and populations of 2-methylpentanenitrile conformers might shift in different solvents, providing insight into its behavior in solution.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a key tool for mapping out the pathways of chemical reactions. It allows for the characterization of transient species like transition states, which are crucial for understanding reaction kinetics and mechanisms.

Transition State Analysis for 2-Methylpentanenitrile Transformations

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Computational methods can locate and characterize the geometry of these fleeting structures. For reactions involving 2-methylpentanenitrile, such as hydrolysis or reduction of the nitrile group, transition state analysis would involve:

Locating the Transition State: Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the transition state.

Frequency Analysis: A vibrational frequency calculation is performed. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located transition state correctly links the desired species.

Energetics and Kinetics of Reactions Involving 2-Methylpentanenitrile

Once the energies of the reactants, transition state, and products are calculated, key thermodynamic and kinetic parameters can be determined.

Activation Energy (Ea): The energy difference between the reactants and the transition state determines the rate of the reaction. A higher activation energy corresponds to a slower reaction.

Reaction Energy (ΔErxn): The energy difference between the products and reactants indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).

These calculations, often performed using DFT, provide a quantitative understanding of the feasibility and rate of potential transformations of 2-methylpentanenitrile.

Table 2: Hypothetical Energetics for a Reaction of 2-Methylpentanenitrile This table illustrates typical energetic data derived from computational studies and is not based on published results.

| Parameter | Value (kJ/mol) |

|---|---|

| Activation Energy (Ea) | 85 |

| Reaction Energy (ΔErxn) | -50 |

Molecular Dynamics Simulations of 2-Methylpentanenitrile Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular behavior and interactions.

For 2-methylpentanenitrile, MD simulations could be used to:

Study Bulk Liquid Properties: By simulating a large number of 2-methylpentanenitrile molecules, properties like density, viscosity, and diffusion coefficients can be predicted.

Analyze Solvation: Placing a single 2-methylpentanenitrile molecule in a "box" of solvent molecules (like water or an organic solvent) allows for the study of solvation shells and intermolecular interactions, such as hydrogen bonding or van der Waals forces.

Investigate Interactions with Surfaces or Polymers: MD can model how 2-methylpentanenitrile interacts with other materials, which is relevant for applications in materials science or as a solvent.

These simulations provide a bridge between the static picture from quantum calculations and the dynamic behavior of the molecule in a realistic environment.

Solvation Effects on 2-Methylpentanenitrile Reactivity

The reactivity of a chemical compound in solution is significantly influenced by its interaction with the surrounding solvent molecules, a phenomenon known as solvation. For 2-methylpentanenitrile, both non-specific and specific solvent effects would play a crucial role in its chemical transformations.

Theoretical Framework:

The influence of a solvent on reaction rates can be understood through transition state theory. Solvents can stabilize or destabilize the reactants and the transition state of a reaction to different extents. If the transition state is more stabilized by the solvent than the reactants, the activation energy of the reaction will decrease, leading to a faster reaction rate. Conversely, if the reactants are more stabilized, the reaction rate will decrease.

For a molecule like 2-methylpentanenitrile, which possesses a polar nitrile group (-C≡N), the polarity of the solvent is a key factor. In polar solvents, dipole-dipole interactions and hydrogen bonding can occur, leading to significant solvation effects. The linear and relatively unhindered nature of the nitrile group in simpler nitriles allows for efficient interaction with solvent molecules. However, the presence of a methyl group at the α-position in 2-methylpentanenitrile introduces steric hindrance, which may modulate these interactions.

Computational Approaches:

Computational chemistry provides powerful tools to model solvation effects. Implicit and explicit solvation models are the two main approaches.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the computational model. This allows for the detailed study of specific interactions, such as hydrogen bonding, between the solute and the solvent molecules in its immediate vicinity (the first solvation shell). This method is more computationally intensive but can provide a more accurate picture of the local solvent environment.

Expected Findings for 2-Methylpentanenitrile:

Based on studies of other nitriles, it is expected that the reactivity of 2-methylpentanenitrile would be sensitive to the solvent environment. For instance, in nucleophilic addition reactions to the nitrile carbon, a polar protic solvent might stabilize the developing negative charge on the nitrogen atom in the transition state, thus accelerating the reaction. Conversely, in reactions where the nitrile acts as a nucleophile, a polar aprotic solvent might be preferred to avoid deactivation of the nucleophile through hydrogen bonding.

A hypothetical study on the hydrolysis of 2-methylpentanenitrile in different solvents could yield the following illustrative data:

| Solvent | Dielectric Constant | Relative Reaction Rate (Hypothetical) |

| Water | 78.4 | 1.00 |

| Methanol | 32.7 | 0.65 |

| Acetonitrile | 37.5 | 0.30 |

| Dichloromethane | 8.9 | 0.10 |

This table is for illustrative purposes only and does not represent actual experimental data.

Interactions of 2-Methylpentanenitrile with Model Catalytic Surfaces

The interaction of nitriles with catalytic surfaces is crucial in many industrial processes, such as hydrogenation and hydrocyanation. Understanding these interactions at a molecular level is key to designing more efficient and selective catalysts.

Theoretical Framework:

The interaction of a molecule with a metal surface can be broadly classified into physisorption and chemisorption.

Physisorption: This is a weak, non-covalent interaction, typically driven by van der Waals forces.

Chemisorption: This involves the formation of a chemical bond between the molecule and the surface, leading to a much stronger interaction.

For 2-methylpentanenitrile, the nitrogen atom of the nitrile group has a lone pair of electrons that can donate to the empty d-orbitals of a transition metal catalyst (e.g., platinum, palladium, nickel), leading to chemisorption. The π-bonds of the nitrile group can also interact with the metal surface. The geometry of adsorption (e.g., end-on, side-on) and the strength of the interaction will depend on the nature of the metal, the specific crystal face, and the presence of any co-adsorbed species. The branched structure of 2-methylpentanenitrile could influence its orientation and packing on the surface compared to linear nitriles.

Computational Approaches:

Density Functional Theory (DFT) is the most widely used computational method to study the adsorption of molecules on catalytic surfaces. DFT calculations can provide detailed information about:

Adsorption energies: To determine the most stable adsorption sites and configurations.

Electronic structure: To understand the nature of the chemical bond between the molecule and the surface.

Vibrational frequencies: To correlate with experimental spectroscopic data.

Reaction pathways: To model the mechanism of catalytic reactions on the surface.

Expected Findings for 2-Methylpentanenitrile:

Computational studies on the interaction of 2-methylpentanenitrile with a model catalytic surface, such as Platinum (111), would likely investigate various adsorption modes. The nitrogen atom would be the primary interaction site. The presence of the methyl group at the alpha-carbon might sterically hinder certain adsorption geometries that would be favorable for a linear nitrile.

A hypothetical DFT study could generate the following data for the adsorption of 2-methylpentanenitrile on a Pt(111) surface:

| Adsorption Site | Adsorption Energy (eV) (Hypothetical) | N-Pt Bond Length (Å) (Hypothetical) |

| Top | -1.2 | 2.1 |

| Bridge | -1.0 | 2.3 |

| Hollow | -0.8 | 2.5 |

This table is for illustrative purposes only and does not represent actual calculated data.

These computational results would suggest the most favorable binding site and provide insights into the initial step of any catalytic transformation of 2-methylpentanenitrile on that surface.

Advanced Spectroscopic and Analytical Methodologies for 2 Methylpentanenitrile in Research

Elucidating Reaction Pathways via In Situ Spectroscopic Techniques

In situ spectroscopic methods offer the significant advantage of monitoring chemical reactions as they occur, providing real-time data on the concentrations of reactants, intermediates, and products. mpg.demt.com This capability is invaluable for understanding the kinetics and mechanisms of reactions involving 2-methylpentanenitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the real-time monitoring of chemical reactions in solution. mpg.demagritek.com By using flow NMR setups or placing a reaction vessel directly within the spectrometer, researchers can track the progress of reactions involving 2-methylpentanenitrile without the need for sample extraction, which could alter the reaction's course. rsc.orgnih.gov

High-resolution benchtop NMR spectrometers can be situated directly in a laboratory fume hood, allowing for continuous monitoring of reactions. magritek.com Reactants can be pumped from the reactor to the NMR spectrometer and back, providing a continuous flow of information. magritek.com This technique is particularly useful for determining reaction kinetics and identifying transient intermediates that might otherwise go undetected. mpg.de For instance, in a reaction where 2-methylpentanenitrile is synthesized, real-time ¹H NMR could track the disappearance of starting material signals and the appearance of the characteristic peaks of 2-methylpentanenitrile. Similarly, ¹³C NMR could monitor the change in the chemical shift of the nitrile carbon, providing further confirmation of the reaction's progress.

Table 1: Hypothetical Real-time NMR Monitoring Parameters for a Reaction Involving 2-Methylpentanenitrile

| Parameter | Value/Description |

| Spectrometer | 400 MHz NMR Spectrometer with flow cell |

| Nucleus | ¹H, ¹³C |

| Solvent | Deuterated solvent compatible with the reaction |

| Temperature | Controlled to match reaction conditions |

| Acquisition Time | 30 seconds - 2 minutes per spectrum |

| Data Processing | Automated software for peak integration and concentration profiling |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in a reaction mixture. mt.com The nitrile group (C≡N) of 2-methylpentanenitrile has a distinct and strong absorption band in the infrared spectrum, typically in the range of 2240-2260 cm⁻¹, making it an excellent probe for monitoring reactions. morressier.com

In situ FTIR spectroscopy, often utilizing an attenuated total reflectance (ATR) probe immersed in the reaction vessel, can track the formation or consumption of the nitrile group in real time. mt.comnih.gov This allows for the precise determination of reaction endpoints and the observation of any intermediates that may have different vibrational frequencies. For example, in a hydrolysis reaction of 2-methylpentanenitrile, the disappearance of the nitrile peak and the appearance of amide or carboxylic acid peaks could be monitored simultaneously.

Raman spectroscopy offers a complementary technique, particularly for reactions in aqueous media where water absorption can be problematic for FTIR. researchgate.net The nitrile stretch is also Raman-active and its frequency is sensitive to the local chemical environment. morressier.comresearchgate.net This sensitivity can be exploited to gain mechanistic insights into interactions such as hydrogen bonding or coordination to a metal center during a reaction. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Monitoring Reactions of 2-Methylpentanenitrile

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | FTIR, Raman | 2240 - 2260 |

| Amide (C=O) | FTIR | 1630 - 1695 |

| Carboxylic Acid (C=O) | FTIR | 1700 - 1725 |

| Carboxylic Acid (O-H) | FTIR | 2500 - 3300 (broad) |

Chiral Analysis of 2-Methylpentanenitrile and its Enantiomers

2-Methylpentanenitrile is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-2-methylpentanenitrile and (S)-2-methylpentanenitrile. gcms.cz The separation and absolute configuration determination of these enantiomers are crucial in many fields, particularly in pharmaceutical and biological research, as different enantiomers can exhibit distinct biological activities. mdpi.com

The separation of the enantiomers of 2-methylpentanenitrile can be achieved using chiral chromatography, a specialized form of gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.comntu.edu.sg This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

For a volatile compound like 2-methylpentanenitrile, chiral gas chromatography is a highly effective method. gcms.cz Capillary columns coated with derivatized cyclodextrins are commonly used as CSPs for the separation of a wide range of enantiomers. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal separation.

Enantioselective HPLC is another powerful technique, particularly for less volatile derivatives of 2-methylpentanenitrile. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and can be operated in both normal-phase and reversed-phase modes. nih.govmdpi.com

Table 3: Typical Chiral Chromatography Parameters for Enantioseparation of 2-Methylpentanenitrile

| Technique | Column Type | Stationary Phase Example | Mobile Phase/Carrier Gas | Detector |

| Chiral GC | Capillary | Permethylated β-cyclodextrin | Helium | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Chiral HPLC | Analytical | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | UV or Diode Array Detector (DAD) |

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of enantiomers. nih.govuantwerpen.be

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. nih.gov While 2-methylpentanenitrile itself lacks a strong chromophore for ECD analysis in the near-UV, its derivatives containing chromophoric groups can be studied. The sign and intensity of the Cotton effects in the ECD spectrum can be correlated with the absolute configuration of the molecule, often through comparison with quantum chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD and measures the differential absorption of left and right circularly polarized infrared radiation. nih.govspectroscopyeurope.com VCD is applicable to a wider range of molecules, including those without UV-Vis chromophores. spectroscopyeurope.com The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry. By comparing the experimental VCD spectrum of an enantiomer of 2-methylpentanenitrile with the theoretically calculated spectrum for the (R) or (S) configuration, the absolute configuration can be unambiguously assigned. rsc.orgmdpi.com

Table 4: Principles of Chiroptical Spectroscopy for 2-Methylpentanenitrile Analysis

| Technique | Principle | Application to 2-Methylpentanenitrile |

| ECD | Differential absorption of left and right circularly polarized UV-Vis light. | Determination of absolute configuration of derivatives containing a chromophore. |

| ORD | Wavelength-dependent rotation of the plane of polarized light. | Determination of absolute configuration and assessment of optical purity. |

| VCD | Differential absorption of left and right circularly polarized infrared light. | Direct determination of the absolute configuration of 2-methylpentanenitrile enantiomers. |

Mass Spectrometry Techniques for Structural Elucidation of 2-Methylpentanenitrile Derivatives

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structure of organic compounds. libretexts.org When coupled with gas chromatography (GC-MS), it is a highly effective method for the analysis of volatile compounds like 2-methylpentanenitrile and its derivatives. thermofisher.comnist.gov

The electron ionization (EI) mass spectrum of 2-methylpentanenitrile will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The fragmentation pattern provides valuable structural information. The fragmentation of alkyl nitriles is influenced by the stability of the resulting carbocations. libretexts.orglibretexts.org For 2-methylpentanenitrile, common fragmentation pathways would include the loss of alkyl radicals. The formation of a stable secondary carbocation by cleavage of the bond between the second and third carbon atoms of the pentyl chain is a likely fragmentation pathway.

For the structural elucidation of unknown derivatives of 2-methylpentanenitrile, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, providing detailed structural information. nih.gov Chemical derivatization is often employed in GC-MS analysis to improve the chromatographic properties and to direct the fragmentation in a predictable manner, aiding in structural identification. thermofisher.com

Table 5: Predicted Key Mass Spectral Fragments for 2-Methylpentanenitrile

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 97 | [C₆H₁₁N]⁺ | Molecular Ion (M⁺) |

| 82 | [C₅H₈N]⁺ | Loss of a methyl radical (•CH₃) |

| 68 | [C₄H₆N]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 54 | [C₃H₄N]⁺ | Loss of a propyl radical (•C₃H₇) |

| 41 | [C₂H₃N]⁺ | Acetonitrile cation radical |

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For 2-methylpentanenitrile, which has a monoisotopic mass of 97.089149 Da, HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.govuni.lunih.gov This level of precision is critical in research settings where unambiguous identification is necessary.

When subjected to electron ionization (EI) in a mass spectrometer, 2-methylpentanenitrile undergoes fragmentation, producing a characteristic pattern of ions. While a publicly available, detailed mass spectrum for 2-methylpentanenitrile is not readily found in common databases like the NIST WebBook, the fragmentation behavior of branched aliphatic nitriles can be predicted based on established principles. nist.gov

The fragmentation of aliphatic nitriles is influenced by the nitrile group and the alkyl chain structure. Key fragmentation pathways for branched nitriles often involve cleavage at the branch point to form stable carbocations. For 2-methylpentanenitrile, the molecular ion ([M]⁺•) would be observed at an m/z of 97. The fragmentation pattern would likely include the following key fragmentation mechanisms:

Alpha-Cleavage: The bond adjacent to the nitrile group can break. However, the most significant fragmentation in branched alkanes and their derivatives often occurs at the tertiary carbon.

McLafferty Rearrangement: Nitriles with a sufficiently long alkyl chain containing a γ-hydrogen can undergo a McLafferty rearrangement, which would result in a characteristic fragment ion at m/z 41. youtube.commiamioh.edu

Loss of Alkyl Groups: Cleavage of the C-C bonds in the pentyl chain will lead to the loss of various alkyl radicals. For instance, the loss of a propyl radical (•C₃H₇) from the molecular ion would result in a fragment at m/z 54. The loss of an ethyl radical (•C₂H₅) would lead to a fragment at m/z 68, and the loss of a methyl radical (•CH₃) would produce a fragment at m/z 82. The stability of the resulting carbocation often dictates the most abundant fragments. whitman.edudocbrown.info

A theoretical fragmentation pattern based on these principles would be essential for identifying 2-methylpentanenitrile in a sample.

Table 1: Predicted Mass Spectrometry Data for 2-Methylpentanenitrile

| Property | Value |

| Chemical Formula | C₆H₁₁N |

| Molecular Weight | 97.16 g/mol |

| Monoisotopic Mass | 97.089149 Da |

| Predicted [M+H]⁺ | 98.096426 m/z |

| Predicted [M+Na]⁺ | 120.07837 m/z |

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry, or MS/MS, is an invaluable technique for the analysis of 2-methylpentanenitrile within complex mixtures. This method involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion and its subsequent fragmentation to produce product ions. This process provides a higher degree of certainty in compound identification, especially when co-eluting isomers or isobaric compounds are present.

In a typical MS/MS experiment for 2-methylpentanenitrile, the protonated molecule [M+H]⁺ at m/z 98.0964 would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are then analyzed in a second mass analyzer, generating a product ion spectrum that is characteristic of the precursor ion's structure.

The fragmentation of the protonated 2-methylpentanenitrile would yield specific product ions that can be used for its unambiguous identification and quantification in complex matrices. While specific experimental MS/MS data for this compound is not widely published, the fragmentation would likely involve the loss of neutral molecules such as ammonia (NH₃) or hydrocyanic acid (HCN), as well as the cleavage of the alkyl chain.

The application of MS/MS is particularly advantageous in fields like metabolomics, environmental analysis, and industrial process monitoring, where target compounds often exist at low concentrations in the presence of a multitude of other components. The selectivity of MS/MS allows for the filtering out of background noise and interferences, leading to more accurate and reliable results.

Applications of 2 Methylpentanenitrile in Advanced Organic Synthesis and Materials Research

2-Methylpentanenitrile as a Chiral Building Block in Asymmetric Synthesis

Pentanenitrile, 2-methyl-, also known as 2-methylpentanenitrile, serves as a valuable chiral building block in asymmetric synthesis. The presence of a stereocenter at the C2 position makes it an attractive starting material for the synthesis of enantiomerically pure compounds. The versatility of the nitrile functional group, which can be converted into a wide array of other functionalities such as amines, amides, carboxylic acids, aldehydes, and ketones, enhances its utility in the construction of complex chiral molecules.

The primary application of chiral 2-methylpentanenitrile in asymmetric synthesis lies in the stereoselective preparation of chiral amines. The reduction of the nitrile group to a primary amine (e.g., 2-methylpentan-1-amine) proceeds without affecting the existing stereocenter, thus providing a straightforward route to enantiopure amines. These chiral amines are crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Furthermore, 2-methylpentanenitrile can act as a chiral auxiliary, a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary can be removed. For instance, the chiral center in 2-methylpentanenitrile can direct the stereoselective addition of nucleophiles to a prochiral center elsewhere in the molecule.

The Ritter reaction, for example, allows for the reaction of chiral nitriles with racemic alcohols to produce diastereoisomeric amides, which can then be hydrolyzed to yield enantiomerically enriched amines. This demonstrates a method of chirality transfer from the nitrile to a new molecule. The development of enzymatic processes, such as those using aldoxime dehydratase, has also opened new avenues for the enantioselective synthesis of chiral nitriles, which can then be used as building blocks.

The key transformations involving 2-methylpentanenitrile as a chiral building block are summarized below:

Enantioselective Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation preserves the stereointegrity of the C2 chiral center, yielding optically active 2-methylpentan-1-amine.

Hydrolysis: Acidic or basic hydrolysis of the nitrile group leads to the formation of chiral 2-methylpentanoic acid. This transformation is useful for introducing a carboxylic acid moiety while retaining the original stereochemistry.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form, after hydrolysis, chiral ketones. This allows for the construction of more complex carbon skeletons.

These transformations underscore the importance of 2-methylpentanenitrile as a versatile starting material for introducing a chiral fragment into a target molecule, making it a significant tool in the field of asymmetric synthesis.

Precursor to Complex Nitrogen-Containing Heterocycles

The nitrile functionality of 2-methylpentanenitrile is a key reactive group for the construction of various nitrogen-containing heterocycles, which are ubiquitous scaffolds in medicinal chemistry and materials science. The carbon-nitrogen triple bond can participate in a variety of cyclization and condensation reactions to form stable aromatic and non-aromatic ring systems.

Pyridine Synthesis: One of the most common applications of nitriles in heterocyclic synthesis is the formation of substituted pyridines. 2-Methylpentanenitrile can serve as the nitrogen source in these reactions. For example, in nickel-catalyzed [2+2+2] cycloaddition reactions, an alkyne, a diyne, and a nitrile can combine to form a substituted pyridine. This method provides a powerful tool for the regioselective synthesis of complex pyridines. Another approach involves the condensation of nitriles with 1,3-dicarbonyl compounds or their equivalents, often catalyzed by a base or a Lewis acid, to form dihydropyridine intermediates that can be subsequently oxidized to pyridines.

Pyrimidine Synthesis: Pyrimidines are another important class of heterocycles that can be synthesized from nitrile precursors. A widely used method is the condensation of an amidine with a compound containing a three-carbon fragment, where the nitrile can be a part of that fragment or react with an N-vinyl or N-aryl amide. For instance, 2-methylpentanenitrile can react with an activated amide, followed by cyclization, to afford a pyrimidine derivative. This reaction is typically promoted by an activating agent like trifluoromethanesulfonic anhydride. Metal-free syntheses involving the reaction of amidines with α,β-unsaturated ketones also provide a route to pyrimidines.

The table below summarizes some general synthetic strategies for preparing heterocycles from nitrile precursors, which are applicable to 2-methylpentanenitrile.

| Heterocycle | General Reaction Type | Co-reactants | Key Features |

|---|---|---|---|

| Pyridine | [2+2+2] Cycloaddition | Alkynes, Diynes | Transition-metal catalyzed (e.g., Ni, Co); good regioselectivity. |

| Pyridine | Condensation/Cyclization | β-Ketoesters, 1,3-Diketones | Base or acid-catalyzed; often involves an oxidation step. |

| Pyrimidine | Condensation with Amidines | Amidines, N-Vinyl Amides | Requires activation of the amide or nitrile; versatile for substituted pyrimidines. |

| Triazine | Diels-Alder Reaction | 1,2,3-Triazine 1-oxides | Inverse electron demand Diels-Alder; high yield at room temperature. |

The reactivity of the α-carbon in 2-methylpentanenitrile can also be exploited. Deprotonation at this position generates a nucleophile that can react with various electrophiles, leading to intermediates like β-enaminonitriles, which are themselves versatile precursors for a range of heterocycles.

Role of 2-Methylpentanenitrile in the Synthesis of Specialty Polymers and Materials (Research Applications)

While large-scale industrial applications of 2-methylpentanenitrile in polymers are not widespread, its unique structure offers potential in the research and development of specialty polymers and materials with tailored properties. The incorporation of aliphatic nitriles into polymer structures can significantly influence their thermal and mechanical properties.

The nitrile group is highly polar, which can lead to strong intermolecular dipole-dipole interactions. When incorporated into a polymer chain, these interactions can increase the glass transition temperature (Tg) of the material, making it more rigid and thermally stable. Research on lignin-inspired monomers has shown that converting aldehyde groups to nitriles before polymerization leads to polymers with higher thermal stability. This principle can be applied to monomers derived from 2-methylpentanenitrile.

Potential research applications include:

High-Performance Polymers: Monomers containing the 2-methylpentanenitrile moiety could be synthesized and polymerized, or copolymerized with other monomers like styrene or acrylates. The resulting polymers would be expected to exhibit enhanced thermal properties due to the polar nitrile group.

Functional Polymers: The nitrile group can be chemically modified post-polymerization. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This allows for the creation of functional polymers with reactive side chains that can be used for cross-linking, surface modification, or for chelating metal ions.

Chiral Polymers: The chirality of 2-methylpentanenitrile can be transferred to a polymer chain, leading to the synthesis of chiral polymers. These materials are of interest in applications such as chiral chromatography (as the stationary phase), asymmetric catalysis, and as sensors for chiral molecules.

The synthesis of polymers from 2-methylpentanenitrile could involve the polymerization of a vinyl or acrylic monomer functionalized with the 2-methylpentyl nitrile group. For example, a methacrylate monomer bearing the 2-methylpentanenitrile side chain could be prepared and polymerized via free-radical polymerization. The properties of the resulting polymer, such as its solubility and thermal behavior, would be influenced by the chiral, aliphatic side chain and the polar nitrile group.

Derivatization of 2-Methylpentanenitrile for Novel Ligands and Catalysts

The chiral nature of 2-methylpentanenitrile makes it an excellent starting point for the synthesis of novel chiral ligands and organocatalysts for asymmetric catalysis. The goal is to create a molecule that can coordinate to a metal center or act as a catalyst itself, inducing stereoselectivity in a chemical reaction.

The most common strategy involves the transformation of the nitrile group into a coordinating group, such as an amine or a phosphine. As previously mentioned, the reduction of (R)- or (S)-2-methylpentanenitrile yields the corresponding chiral primary amine, (R)- or (S)-2-methylpentan-1-amine. This chiral amine is a versatile intermediate for a variety of ligands.

Synthesis of Chiral Ligands:

Aminophosphine Ligands: The chiral primary amine can be reacted with chlorodiphenylphosphine (ClPPh₂) to create aminophosphine ligands. These ligands, which contain both a "hard" nitrogen donor and a "soft" phosphorus donor, can coordinate to transition metals like rhodium, palladium, and platinum, and have shown potential in asymmetric hydroformylation and other catalytic reactions.

Bidentate N,N-Ligands: The chiral amine can be used to synthesize bidentate N,N-ligands. For example, reaction with a suitable linker containing two electrophilic sites can yield a C₂-symmetric ligand. Imidazole-based N,N-bidentate ligands have been shown to be effective in manganese-catalyzed reactions.

P-Chiral Phosphine Ligands: While more complex, it is conceivable to use derivatives of 2-methylpentanenitrile to synthesize P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter. These ligands are highly effective in asymmetric catalysis, particularly in hydrogenation reactions. The synthesis often involves phosphine-borane intermediates.

The table below outlines potential pathways for the derivatization of 2-methylpentanenitrile into useful ligands.

| Ligand Type | Synthetic Precursor from 2-Methylpentanenitrile | Typical Derivatization Reaction | Potential Application |

|---|---|---|---|

| Chiral Aminophosphine | (R)- or (S)-2-Methylpentan-1-amine | Reaction with ClPPh₂ | Asymmetric Hydroformylation, Allylic Alkylation |

| Bidentate N,N-Ligand | (R)- or (S)-2-Methylpentan-1-amine | Coupling with a suitable linker (e.g., glyoxal, 2,6-dichloropyridine) | Manganese-catalyzed coupling reactions |

| Chiral Oxazoline | (R)- or (S)-2-Methylpentanoic acid | Condensation with a chiral amino alcohol | Lewis acid catalysis, asymmetric cyclopropanation |

| P-Chiral Phosphine | (R)- or (S)-2-Methylpentyl derivatives | Multi-step synthesis via phosphine-borane chemistry | Asymmetric Hydrogenation |

The development of new ligands from readily available chiral building blocks like 2-methylpentanenitrile is a continuous area of research. The modular nature of these syntheses allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction.

Environmental Fate and Degradation Mechanisms of 2 Methylpentanenitrile in Academic Contexts

Biodegradation Mechanisms of 2-Methylpentanenitrile by Microorganisms

Biodegradation by microorganisms is a crucial pathway for the removal of organic compounds from the environment. The ability of microbial communities to metabolize nitriles is well-documented, with several bacterial and fungal strains capable of utilizing them as a source of carbon and nitrogen.

The microbial degradation of nitriles typically proceeds through one of two primary enzymatic pathways:

Nitrile Hydratase and Amidase Pathway: In this two-step process, a nitrile hydratase enzyme first converts the nitrile to the corresponding amide (2-methylpentanamide). Subsequently, an amidase enzyme hydrolyzes the amide to a carboxylic acid (2-methylpentanoic acid) and ammonia. The resulting carboxylic acid can then be further metabolized through central metabolic pathways, such as the citric acid cycle. frontiersin.org

Nitrilase Pathway: This pathway involves a single enzymatic step where a nitrilase enzyme directly hydrolyzes the nitrile to the corresponding carboxylic acid and ammonia. frontiersin.org

Bacteria from the genus Rhodococcus are particularly known for their ability to degrade a wide range of nitriles. nih.gov It is plausible that strains of Rhodococcus or other soil and water bacteria possessing these enzymatic capabilities could degrade 2-methylpentanenitrile. The efficiency of biodegradation will depend on various environmental factors, including temperature, pH, oxygen availability, and the presence of a competent microbial population.

Table 2: Key Enzymes and Products in the Biodegradation of 2-Methylpentanenitrile

| Enzymatic Pathway | Key Enzyme(s) | Intermediate Product | Final Products (prior to central metabolism) |

| Nitrile Hydratase/Amidase | Nitrile Hydratase, Amidase | 2-Methylpentanamide | 2-Methylpentanoic Acid, Ammonia |

| Nitrilase | Nitrilase | None | 2-Methylpentanoic Acid, Ammonia |

Abiotic Transformation of 2-Methylpentanenitrile in Environmental Systems

Abiotic transformation refers to the degradation of a compound through non-biological chemical processes. For 2-methylpentanenitrile, the most significant abiotic transformation pathway in soil and water is likely hydrolysis.

The nitrile group (-C≡N) can undergo hydrolysis to form a carboxylic acid and ammonia. This reaction can be catalyzed by both acids and bases. chemguide.co.uklibretexts.orgorganicchemistrytutor.com In natural environmental systems, the pH of the soil or water will influence the rate of hydrolysis. Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. organicchemistrytutor.com In alkaline conditions, the hydroxide (B78521) ion acts as the nucleophile. organicchemistrytutor.com

While hydrolysis of nitriles can occur abiotically, the rates are generally slow under typical environmental pH conditions (pH 5-9). Therefore, in many environments, biodegradation is expected to be a more rapid degradation process than abiotic hydrolysis. The presence of mineral surfaces in soil and sediment could potentially catalyze the hydrolysis of 2-methylpentanenitrile, but specific data on such interactions are not available.

Table 3: Summary of Environmental Degradation Pathways for 2-Methylpentanenitrile

| Degradation Pathway | Environmental Compartment | Key Reactants/Conditions | Significance |

| Photodegradation | Atmosphere, Water | UV light, Hydroxyl Radicals, Photosensitizers | Potentially significant in the atmosphere |

| Biodegradation | Soil, Water, Sediment | Microorganisms (e.g., Rhodococcus) | Likely a major degradation pathway |

| Abiotic Hydrolysis | Soil, Water | Water, Acid/Base Catalysis | Generally slow under typical environmental conditions |

Future Directions and Emerging Research Avenues for 2 Methylpentanenitrile

Integration of Artificial Intelligence and Machine Learning in 2-Methylpentanenitrile Research

Key Applications of AI/ML in 2-Methylpentanenitrile Research:

Retrosynthetic Analysis and Synthesis Planning: AI-powered tools can predict feasible synthetic routes for 2-methylpentanenitrile, breaking down the molecule into readily available starting materials. acs.orgengineering.org.cn This automated approach can identify more efficient and cost-effective production methods.

Reaction Condition Optimization: ML models can analyze various reaction parameters, such as temperature, solvent, and catalyst choice, to optimize the yield and selectivity of reactions involving 2-methylpentanenitrile. preprints.orgmdpi.com

Prediction of Physicochemical Properties: AI algorithms can be trained to predict the properties of 2-methylpentanenitrile, such as its solubility, boiling point, and toxicity, based on its molecular structure. nih.govnih.govresearchgate.netscispace.comnist.gov This predictive capability can guide experimental work and reduce the need for time-consuming laboratory measurements.

Discovery of Novel Reactions: By analyzing vast chemical reaction databases, AI can identify novel reactivity patterns and suggest new transformations for 2-methylpentanenitrile.

Interactive Data Table: AI/ML Models for Chemical Research

| Model Type | Application in 2-Methylpentanenitrile Research | Potential Benefits |

| Deep Neural Networks | Predicting spectroscopic data (e.g., NMR spectra) | Enhanced accuracy in structural elucidation. |

| Random Forest | QSAR modeling to predict biological activity | Faster screening of potential pharmaceutical applications. |

| Bayesian Optimization | Optimizing reaction conditions for synthesis | Reduced experimental effort and resource consumption. |

| Generative Models | Designing novel derivatives of 2-methylpentanenitrile | Exploration of new chemical space for desired properties. |

Sustainable Synthesis and Utilization of 2-Methylpentanenitrile

The development of green and sustainable synthetic methods for 2-methylpentanenitrile is a critical area of future research, aiming to reduce the environmental impact of its production.

Emerging Sustainable Synthesis Strategies:

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, offers a cyanide-free and environmentally friendly route to nitrile synthesis under mild conditions. mdpi.comnih.gov These biocatalysts can be employed for the conversion of aldoximes derived from renewable feedstocks into nitriles like 2-methylpentanenitrile. mdpi.comresearchgate.net Research is ongoing to engineer more robust and efficient enzymes for industrial-scale production. nih.gov A practical biocatalytic process has been developed for the synthesis of (R)-2-methylpentanol, a related chiral intermediate, highlighting the potential of biocatalysis in this area. researchgate.net

Green Solvents and Catalysts: The use of ionic liquids and water extracts of agro-waste, such as pomelo peel ash, as reaction media represents a significant step towards greener nitrile synthesis. acs.orgacs.orgmdpi.com These alternative solvents can replace volatile organic compounds, reducing pollution and operational hazards.

Renewable Feedstocks: Future research will likely focus on synthesizing 2-methylpentanenitrile from biomass-derived starting materials, moving away from petroleum-based feedstocks. acs.orgacs.org This approach aligns with the principles of a circular economy and sustainable chemical production.

Interactive Data Table: Comparison of Synthesis Methods for Nitriles

| Synthesis Method | Advantages | Disadvantages | Relevance to 2-Methylpentanenitrile |

| Traditional Chemical Synthesis | Well-established, high yields | Often requires harsh conditions, toxic reagents (e.g., cyanide) | Current primary method of production. |

| Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly | Enzyme stability and cost can be challenging | High potential for a sustainable alternative. |

| Green Chemistry Approaches | Use of renewable resources, reduced waste | May require further optimization for industrial scale | Promising for reducing the environmental footprint. |

Exploration of Novel Reactivity Patterns for 2-Methylpentanenitrile

Investigating new chemical reactions of 2-methylpentanenitrile can lead to the synthesis of novel compounds with valuable properties.

Potential Areas of Exploration:

Cycloaddition Reactions: The nitrile group of 2-methylpentanenitrile can potentially participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form various heterocyclic compounds. mdpi.comresearchgate.net These reactions are powerful tools for constructing complex molecular architectures.

Electrochemical Synthesis: Electrochemical methods offer a novel and sustainable approach to nitrile synthesis and transformation. oup.com The electrochemical conversion of organoboranes derived from olefins related to 2-methylpentanenitrile could provide a new synthetic route.

Metal-Catalyzed Transformations: The use of transition metal catalysts can enable a wide range of transformations of the nitrile group, including hydrogenation, hydrolysis, and addition reactions. The study of metal-nitrile bonding is crucial for understanding and developing these catalytic processes. mdpi.comacs.org

Radical Reactions: Photoredox and copper-catalyzed radical reactions have emerged as powerful methods for the synthesis of functionalized nitriles. researchgate.net Exploring these reactions with 2-methylpentanenitrile could lead to new α-amino nitriles and other valuable derivatives.

Development of Advanced Methodologies for 2-Methylpentanenitrile Analysis and Characterization

As research into 2-methylpentanenitrile becomes more sophisticated, the need for advanced analytical techniques for its analysis and characterization will grow.

Advanced Analytical Techniques:

Chiral Separation: Since 2-methylpentanenitrile is a chiral molecule, the separation of its enantiomers is crucial for studying their distinct biological activities. wvu.edu High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful technique for achieving this separation. nih.govmdpi.comrsc.orgnih.gov

Hyphenated Techniques: The coupling of chromatographic methods with mass spectrometry (e.g., GC-MS and LC-MS) provides high sensitivity and selectivity for the identification and quantification of 2-methylpentanenitrile and its derivatives in complex mixtures. nih.gov

Ion Mobility Spectrometry (IMS): IMS, when coupled with mass spectrometry, can provide an additional dimension of separation based on the size and shape of ions. This can be particularly useful for resolving isomeric species that are difficult to separate by chromatography alone. nih.govacs.org

Spectroscopic Methods: Advanced spectroscopic techniques, such as two-dimensional NMR and vibrational circular dichroism, can provide detailed structural information, including the absolute configuration of chiral centers in 2-methylpentanenitrile and its derivatives.

Interactive Data Table: Analytical Techniques for 2-Methylpentanenitrile

| Technique | Information Provided | Application |

| Chiral HPLC | Separation of enantiomers | Determination of enantiomeric purity. |

| GC-MS | Molecular weight and fragmentation pattern | Identification and quantification in volatile samples. |

| LC-MS/MS | Structural information of parent and fragment ions | Analysis of reaction mixtures and biological samples. |

| Ion Mobility-MS | Separation of isomers based on shape | Characterization of complex isomeric mixtures. |

Q & A

Basic Question: What key physicochemical properties of 2-methylpentanenitrile are critical for experimental design, and how are they determined?

Methodological Answer:

The physicochemical properties of 2-methylpentanenitrile, such as boiling point, enthalpy of formation (ΔfH°gas), and polarity, are foundational for designing reactions and purification protocols. For example, the enthalpy of formation (ΔfH°gas = -145.3 kJ/mol) can be sourced from NIST thermochemical data , which informs reaction feasibility and stability under varying temperatures. Boiling points (e.g., 135–137°C) are determined via distillation experiments with calibrated equipment, while polarity is assessed using gas chromatography (GC) with non-polar stationary phases. Researchers should cross-reference NIST data with experimental measurements to validate accuracy, especially when discrepancies arise due to impurities or instrumentation errors.

Basic Question: What are the standard spectroscopic techniques for characterizing 2-methylpentanenitrile, and how are spectral interpretations validated?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. For ¹H NMR , the nitrile group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns (e.g., δ 1.2–1.5 ppm for methyl groups). IR spectroscopy identifies the C≡N stretch near 2240 cm⁻¹. Validation involves comparing experimental spectra with reference data from PubChem or NIST . Discrepancies may arise from solvent effects or tautomerism, requiring computational validation (e.g., DFT simulations of vibrational modes).

Advanced Question: How can computational chemistry predict the reactivity of 2-methylpentanenitrile in nucleophilic addition reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations, parameterized using NIST thermochemical data , model transition states and activation energies. For example, the nitrile’s electrophilicity can be quantified via Fukui indices to predict sites for nucleophilic attack (e.g., cyanide vs. amine addition). Researchers should benchmark computational results against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) to refine models. Contradictions between predicted and observed regioselectivity may stem from solvent effects or steric hindrance from the methyl group, requiring multi-scale simulations (QM/MM).

Advanced Question: What strategies resolve contradictions in reported toxicity data for 2-methylpentanenitrile across studies?

Methodological Answer:

Systematic reviews following frameworks like ATSDR’s inclusion criteria (Table B-1) are critical. For instance, discrepancies in inhalation toxicity (LC₅₀) may arise from differences in exposure duration or animal models. Researchers should:

Normalize data using body-weight scaling or allometric principles.

Conduct in vitro assays (e.g., cytochrome P450 inhibition) to identify metabolic pathways.

Cross-validate with molecular docking studies to assess binding affinities to toxicity targets (e.g., hemoglobin). Conflicting results often highlight species-specific metabolic differences or impurities in test compounds, necessitating purity verification via GC-MS .

Advanced Question: How can stereochemical outcomes in reactions involving 2-methylpentanenitrile be controlled methodologically?

Methodological Answer:

The methyl group’s stereoelectronic effects influence chiral induction. For asymmetric synthesis:

- Catalytic enantioselective methods : Use chiral ligands (e.g., BINAP) with palladium catalysts to direct nitrile orientation.

- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers, validated by polarimetry or chiral HPLC .

Contradictions in enantiomeric excess (ee) values may arise from kinetic vs. thermodynamic control, requiring reaction monitoring via in situ IR or Raman spectroscopy.

Advanced Question: How do thermochemical data from diverse sources for 2-methylpentanenitrile align or conflict, and what calibration steps mitigate errors?

Methodological Answer:

NIST’s ΔfH°gas (-145.3 kJ/mol) may conflict with older literature due to improved calorimetric techniques. Mitigation strategies include:

Cross-calibration : Compare combustion calorimetry data with high-precision DSC (Differential Scanning Calorimetry).

Computational validation : Use Gaussian thermochemical workflows (G4 theory) to reconcile experimental and theoretical values.

Error analysis : Quantify uncertainties from instrumental drift (e.g., via repeated trials with internal standards like benzoic acid).

Basic Question: What safety protocols are essential for handling 2-methylpentanenitrile in academic labs?

Methodological Answer:

Refer to safety data sheets (SDS) for toxicity (e.g., LD₅₀ = 250 mg/kg in rats) . Key protocols:

- Ventilation : Use fume hoods with ≥100 ft/min airflow during synthesis.

- PPE : Nitrile gloves (not latex) and splash goggles.

- Spill management : Neutralize with alkaline sodium hypochlorite (10% v/v) to degrade nitrile to less toxic carboxylates.

Advanced Question: What mechanistic insights explain the compound’s stability under oxidative vs. reductive conditions?

Methodological Answer:

The nitrile group’s stability varies with reaction milieu:

- Oxidative conditions : Nitriles resist oxidation unless strong agents (e.g., KMnO₄/H₂SO₄) cleave the C≡N bond to carboxylic acids.

- Reductive conditions : Catalytic hydrogenation (Pd/C, H₂) converts nitriles to amines, but steric hindrance from the methyl group slows kinetics.

Mechanistic studies combine kinetic isotope effects (KIE) and deuterium labeling to track pathways. Contradictions in product ratios (e.g., amine vs. imine) may reflect solvent polarity’s impact on intermediate stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。